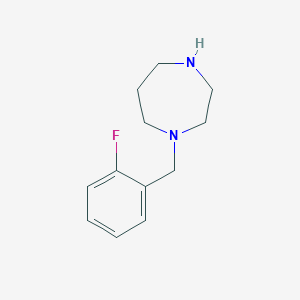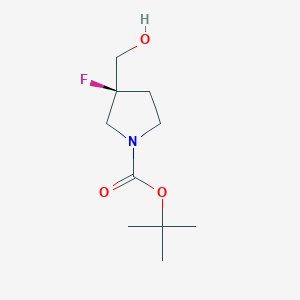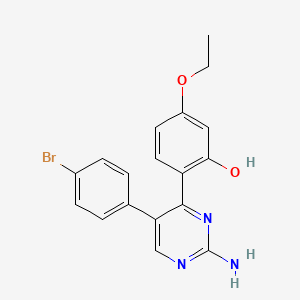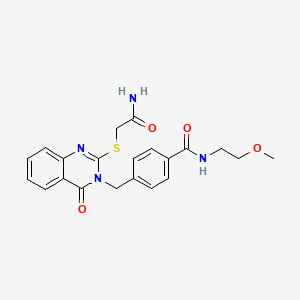
1-(2-Fluorobenzyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Diazepane derivatives can be synthesized through multiple approaches. For instance, a two-step synthesis involving a Ugi multicomponent reaction followed by intramolecular nucleophilic substitution has been used to produce 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives efficiently (Banfi et al., 2007). Additionally, solid-phase synthesis techniques have facilitated the preparation of diverse diazepane derivatives, highlighting the adaptability of synthetic strategies to achieve targeted molecular scaffolds (Lemrová & Soural, 2012).
Molecular Structure Analysis
Structural characterization of diazepanes often involves advanced spectroscopic techniques. For example, the structural elucidation of N,N'-disubstituted-1,4-diazepanes confirmed that the seven-membered ring adopts a twisted chair conformation, demonstrating the conformational flexibility inherent to diazepane structures (Ramírez-Montes et al., 2012).
Chemical Reactions and Properties
Diazepanes can undergo various chemical reactions, including ring expansions and intramolecular substitutions, to yield structurally diverse compounds. For instance, reactions involving diazo compounds have led to the synthesis of fluorinated diazepines, showcasing the versatility of diazepanes in participating in complex chemical transformations (Novikov et al., 2006).
科学的研究の応用
Synthesis and Ligand Properties
- Chiral-pool synthesis : 1,4-diazepanes, including variants similar to 1-(2-Fluorobenzyl)-1,4-diazepane, have been synthesized starting from amino acids. These compounds showed potential as σ1 receptor ligands, fitting σ1 pharmacophore models. For example, a compound (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane showed σ1 agonistic activity and cognitive enhancing effects without severe toxic effects (Fanter et al., 2017).
Catalytic Applications
Olefin epoxidation by manganese(III) complexes : Manganese(III) complexes involving 1,4-diazepane ligands have been used as catalysts for olefin epoxidation reactions, demonstrating the influence of ligand Lewis basicity on reactivity (Sankaralingam & Palaniandavar, 2014).
Oxotransferase model complexes : Asymmetric molybdenum(VI) dioxo complexes with 1,4-diazepane-based ligands have been studied as models for molybdenum oxotransferase enzymes, offering insights into the reactivity of these enzymes (Mayilmurugan et al., 2011).
Synthesis Methodologies
Ugi multicomponent synthesis : 1,4-Diazepanes have been synthesized through a Ugi multicomponent reaction followed by intramolecular SN2 reactions, demonstrating a versatile approach for creating these structures (Banfi et al., 2007).
Efflux pump inhibitor studies : 1-Benzyl-1,4-diazepane has been investigated as an efflux pump inhibitor in Escherichia coli, indicating its potential in addressing antibiotic resistance (Casalone et al., 2020).
Iron(III) complexes as enzyme models : Iron(III) complexes with 1,4-diazepane ligands have been studied as models for intradiol-cleaving enzymes, contributing to our understanding of these biological systems (Mayilmurugan et al., 2010).
X-ray analysis of N,N′-disubstituted-1,4-diazepanes : Structural characterization of various 1,4-diazepane compounds has been conducted, providing insight into their conformational properties (Ramirez-Montes et al., 2012).
Protozoan parasite growth inhibitors : Analogues of 1,4-diazepane have been identified as potent inhibitors for protozoal infections, demonstrating the therapeutic potential of these compounds (Devine et al., 2015).
CB2 agonists optimization : 1,4-Diazepane compounds have been explored as potent and selective CB2 agonists, highlighting their relevance in cannabinoid receptor research (Riether et al., 2011).
Ring size exploration in σ₁ receptor affinity : The impact of ring size in cyclic vicinal diamines, including 1,4-diazepanes, on σ₁ receptor affinity and selectivity has been studied, revealing significant pharmacological implications (Moussa et al., 2012).
作用機序
Target of Action
The primary target of 1-(2-Fluorobenzyl)-1,4-diazepane is the Phosphoenolpyruvate carboxykinase, cytosolic [GTP] . This enzyme plays a crucial role in the process of gluconeogenesis, which is the generation of glucose from non-carbohydrate carbon substrates .
Mode of Action
It is known that the compound interacts with its target enzyme in a way that influences the enzyme’s activity . The specific nature of this interaction and the resulting changes in enzyme activity are areas of ongoing research.
Biochemical Pathways
The compound’s interaction with Phosphoenolpyruvate carboxykinase affects the gluconeogenesis pathway This pathway is responsible for the production of glucose from non-carbohydrate sources, which is a critical process for maintaining blood glucose levels during periods of fasting or intense exercise
Pharmacokinetics
It is known that the compound’s bioavailability and pharmacokinetics can be influenced by various factors, including the route of administration, the presence of food in the digestive tract, and individual patient characteristics .
Result of Action
Its interaction with phosphoenolpyruvate carboxykinase suggests that it may influence glucose metabolism
Action Environment
The action, efficacy, and stability of 1-(2-Fluorobenzyl)-1,4-diazepane can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other drugs or substances, and individual patient characteristics
特性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-12-5-2-1-4-11(12)10-15-8-3-6-14-7-9-15/h1-2,4-5,14H,3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIIOVWEOPQCKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzyl)-1,4-diazepane | |
CAS RN |
775561-26-7 |
Source


|
| Record name | 1-[(2-fluorophenyl)methyl]-1,4-diazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,5-dimethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2480962.png)


![2-{[6-(tert-butyl)-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2480968.png)
![7-[(4-Methoxyphenyl)methoxy]-4-(trifluoromethyl)chromen-2-one](/img/structure/B2480970.png)
![(Z)-ethyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480973.png)



![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2480978.png)
